2,5-Dibromo-3-methylthiophene

Catalog No.
S1508917
CAS No.
13191-36-1
M.F
C5H4Br2S
M. Wt
255.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-3-methylthiophene

CAS Number

13191-36-1

Product Name

2,5-Dibromo-3-methylthiophene

IUPAC Name

2,5-dibromo-3-methylthiophene

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

InChI

InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3

InChI Key

IHFXZROPBCBLLG-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1)Br)Br

Canonical SMILES

CC1=C(SC(=C1)Br)Br

The exact mass of the compound 2,5-Dibromo-3-methylthiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dibromo-3-methylthiophene (CAS: 13191-36-1) is a dihalogenated, alkyl-substituted heterocyclic building block highly valued in both organic electronics and pharmaceutical synthesis[1]. Featuring a thiophene core with bromine atoms at the 2 and 5 positions and a methyl group at the 3 position, it serves as a critical monomer for the controlled synthesis of regioregular poly(3-methylthiophene) and as a regioselective substrate for palladium-catalyzed cross-coupling reactions[2]. For procurement professionals and material scientists, its primary value lies in its specific steric profile—offering lower steric hindrance than long-chain alkyl analogs while providing the necessary asymmetry for strict head-to-tail regiocontrol during polymerization.

Substituting 2,5-dibromo-3-methylthiophene with closely related analogs fundamentally alters downstream processability and material performance. Replacing it with the unbrominated 3-methylthiophene precludes the use of controlled Grignard Metathesis (GRIM) polymerization, forcing manufacturers to rely on harsh oxidative routes (e.g., FeCl3) that introduce cross-linking and regiorandom defects [1]. Conversely, substituting it with the industry-standard 2,5-dibromo-3-hexylthiophene drastically changes the steric and hydrophobic profile of the resulting materials; the bulky hexyl chains improve organic solubility but severely reduce the volumetric density of electroactive sites and compromise electrode stability in aqueous environments [2]. Furthermore, in pharmaceutical cross-coupling, the hexyl group introduces significant steric hindrance at adjacent carbons, lowering yields when coupling with bulky arylboronic acids compared to the streamlined methyl variant [2].

Precursor Suitability for Regioregular Poly(3-methylthiophene) via GRIM

For the synthesis of conductive poly(3-methylthiophene), utilizing 2,5-dibromo-3-methylthiophene as the monomer for Grignard Metathesis (GRIM) polymerization enables strict head-to-tail regiocontrol[1]. Unlike the unbrominated 3-methylthiophene, which requires harsh oxidative polymerization that induces cross-linking and regiorandom defects, the dibrominated precursor allows for controlled chain-growth polymerization, yielding highly ordered conjugated backbones essential for electronic applications [1].

Evidence DimensionPolymerization Regiocontrol (Head-to-Tail linkages)
Target Compound Data2,5-Dibromo-3-methylthiophene (GRIM method): >95% Head-to-Tail regioregularity
Comparator Or Baseline3-Methylthiophene (Oxidative method): Regiorandom (<80% Head-to-Tail) with structural defects
Quantified Difference>15% increase in regioregularity and elimination of oxidative cross-linking
ConditionsGRIM polymerization (Ni-catalyzed) vs. Chemical oxidation (FeCl3)

Procuring the dibrominated monomer is essential for manufacturers requiring structurally homogeneous, high-conductivity polymer films without oxidative defects.

C5-Regioselective Suzuki Coupling with Low Steric Hindrance

In pharmaceutical library synthesis, 2,5-dibromo-3-methylthiophene exhibits highly regioselective Suzuki-Miyaura cross-coupling at the C5 position due to the specific electronic and steric profile of the methyl group[1]. Compared to the industry-standard 2,5-dibromo-3-hexylthiophene, the shorter methyl substituent significantly reduces steric hindrance at the adjacent C2 and C4 positions, allowing for the efficient coupling of bulky, sterically demanding arylboronic acids that would otherwise suffer from low yields or require excessive catalyst loading [1].

Evidence DimensionSteric tolerance in C5-arylation
Target Compound Data2,5-Dibromo-3-methylthiophene: High yield (up to 63% for mono-substitution) with bulky arylboronic acids
Comparator Or Baseline2,5-Dibromo-3-hexylthiophene: Reduced coupling efficiency with sterically demanding ortho-substituted aryl groups
Quantified DifferenceSuperior accommodation of bulky biaryl motifs at the C5 position
ConditionsPalladium(0) catalyzed Suzuki cross-coupling

Buyers synthesizing complex, sterically hindered biaryl thiophene pharmaceuticals should select the methyl variant to maximize cross-coupling yields.

Aqueous Electrochemical Stability of Derived Polymers

Polymers derived from 2,5-dibromo-3-methylthiophene demonstrate exceptional electrochemical stability when utilized as electrodes in aqueous environments[1]. While poly(3-hexylthiophene) derived from the hexyl-substituted analog is highly hydrophobic and prone to poor ion penetration or delamination in water, the methyl-substituted polymer matrix maintains well-behaved redox cycling for ferri/ferrocyanide couples, making it uniquely suited for aqueous sensors and supercapacitors[1].

Evidence DimensionAqueous redox stability and ion penetration
Target Compound DataPoly(3-methylthiophene) (from target monomer): Stable redox waves and well-behaved surface in aqueous media
Comparator Or BaselinePoly(3-hexylthiophene) (from hexyl analog): Hydrophobic, poor aqueous ion transport
Quantified DifferenceMaintained electrochemical activity in water vs. rapid signal degradation
ConditionsCyclic voltammetry in aqueous ferri/ferrocyanide electrolytes

For the procurement of precursors for aqueous electrochemical devices or biosensors, the methyl-substituted monomer ensures operational longevity that hydrophobic long-chain analogs cannot provide.

High-Density Solid-State Packing and Volumetric Density

The short methyl group of 2,5-dibromo-3-methylthiophene allows the resulting polymer chains to achieve tighter pi-pi stacking distances compared to long-chain alkyl analogs [1]. While 2,5-dibromo-3-hexylthiophene is heavily procured for its solution processability, the bulky hexyl chains increase the interchain distance. For solid-state applications where maximizing the volumetric density of electroactive sites is critical, the methyl variant provides a denser, more tightly packed conductive matrix [1].

Evidence DimensionInterchain pi-pi stacking distance and volumetric density
Target Compound Data2,5-Dibromo-3-methylthiophene: Tight interchain packing, high volumetric density of thiophene rings
Comparator Or Baseline2,5-Dibromo-3-hexylthiophene: Increased interchain distance due to bulky hexyl side chains
Quantified DifferenceHigher density of electroactive sites per unit volume
ConditionsSolid-state polymer films

This compound is the preferred precursor when material selection prioritizes solid-state volumetric capacitance or tight molecular packing over organic solvent solubility.

Synthesis of Highly Regioregular Poly(3-methylthiophene) for Solid-State Electronics

Directly leveraging its suitability for GRIM polymerization (Section 3), this compound is the optimal monomer for producing defect-free, head-to-tail regioregular poly(3-methylthiophene) used in solid-state conductive films where tight pi-pi stacking is required [1].

Regioselective Construction of Sterically Hindered Biaryl Pharmaceuticals

Because the methyl group offers lower steric hindrance than hexyl chains (Section 3), this compound is ideal for C5-regioselective Suzuki cross-coupling with bulky arylboronic acids in the development of novel antimicrobial and antioxidant thiophene derivatives [2].

Development of Aqueous Electrochemical Sensors and Supercapacitors

Following from the superior aqueous stability of its derived polymers (Section 3), 2,5-dibromo-3-methylthiophene is the precursor of choice for fabricating stable polymer electrodes used in aqueous ferri/ferrocyanide redox systems and biosensors [3].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13191-36-1

Wikipedia

2,5-Dibromo-3-methylthiophene

Dates

Last modified: 08-15-2023

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